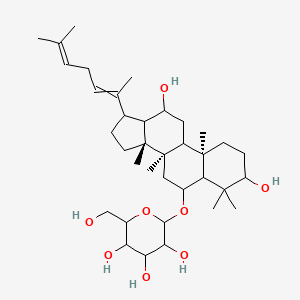
(3beta,6alpha,12beta,20E)-3,12-Dihydroxydammara-20(22),24-dien-6-yl beta-D-glu copyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Rh4 is a tetracyclic triterpenoid saponin derived from the roots of Panax notoginseng and Panax ginseng. It is one of the minor ginsenosides, which are known for their diverse pharmacological activities. Ginsenoside Rh4 has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-oxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rh4 can be synthesized through various methods, including enzymatic transformation, microbial fermentation, and acid transformation.
Enzymatic Transformation: This method involves the hydrolysis of ginsenosides using specific glycosidases from microbial cultures or plant extracts.
Microbial Fermentation: This method utilizes microorganisms to hydrolyze the glycosyl groups of substrate ginsenosides.
Acid Transformation: This method involves treating ginsenosides with formic acid under controlled conditions.
Industrial Production Methods: Industrial production of ginsenoside Rh4 often employs microbial fermentation due to its efficiency and scalability. The process involves cultivating specific microorganisms that can hydrolyze major ginsenosides into minor ones, including ginsenoside Rh4 .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rh4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: Ginsenoside Rh4 can be hydrolyzed to remove sugar moieties, resulting in different aglycones.
Oxidation and Reduction: These reactions can modify the functional groups on the ginsenoside molecule, altering its pharmacological properties.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-glucosidase are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products: The major products formed from these reactions include various aglycones and modified ginsenosides with altered pharmacological activities .
Scientific Research Applications
Ginsenoside Rh4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of saponins.
Biology: Ginsenoside Rh4 is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in treating various diseases, including cancer, inflammation, and metabolic disorders.
Mechanism of Action
Ginsenoside Rh4 exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Ginsenoside Rh4 is unique among ginsenosides due to its specific pharmacological properties and molecular structure. Similar compounds include:
Ginsenoside Rh1: Similar in structure but differs in the position of hydroxyl groups.
Ginsenoside Rk3: Formed through acid transformation of ginsenoside Rh1.
Ginsenoside Rg5: Produced from ginsenoside Rh2 through acid treatment.
These compounds share similar triterpenoid structures but exhibit different biological activities due to variations in their sugar moieties and functional groups .
Properties
Molecular Formula |
C36H60O8 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,34-,35-,36-/m1/s1 |
InChI Key |
OZTXYFOXQFKYRP-LPMRHTDHSA-N |
Isomeric SMILES |
CC(=CCC=C(C)C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















